molecular formula C11H13N3O2 B2658678 methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate CAS No. 159911-75-8

methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B2658678
CAS No.: 159911-75-8
M. Wt: 219.244
InChI Key: FGLIVUIACOOOGS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a high-value chemical building block specifically designed for pharmaceutical research and development. This compound features a privileged 1H-pyrrolo[2,3-b]pyridine scaffold, a heterocyclic system recognized for its significant role in medicinal chemistry due to its structural similarity to purine bases, which enables diverse interactions with biological targets . As a synthetic intermediate, this amino acid ester is primarily utilized in the construction of more complex molecules for drug discovery projects. The reactive functional groups, including the primary amino group and methyl ester , provide versatile handles for further chemical modification, allowing researchers to create targeted libraries for screening against various disease models . The compound's value lies in its ability to serve as a core structure that can be functionalized to probe enzyme active sites or optimize drug-like properties. The pyrrolopyridine core is found in compounds investigated for inhibiting key biological targets. For instance, structurally related pyrrolopyridine derivatives have demonstrated activity as cyclin-dependent kinase (CDK) inhibitors , suggesting potential research applications in oncology and cell cycle regulation studies . This makes the compound a valuable precursor for developing potential therapeutic agents targeting signaling pathways. This product is offered with a typical purity of 95% and is characterized by its molecular formula C 11 H 13 N 3 O 2 and molecular weight of 219.24 g/mol . It is associated with CAS number 159911-75-8 . Safety Information: This compound requires careful handling and is classified with the signal word "Warning." Potential hazards include harmful effects if swallowed, skin and eye irritation, and potential respiratory irritation . Appropriate personal protective equipment and adequate ventilation are recommended. Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10/h2-4,6,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLIVUIACOOOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization to introduce the amino and ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a dihydropyridine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the pyrrolo[2,3-b]pyridine ring.

Scientific Research Applications

Pharmacological Applications

  • mTOR Inhibition : Recent studies have highlighted the compound's potential as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator in cell growth and metabolism. In a virtual screening study, derivatives of this compound exhibited promising potency against mTOR, suggesting its utility in developing targeted therapies for conditions like hepatocellular carcinoma (HCC) .
  • CXCR4 Modulation : The compound has been investigated for its ability to modulate the C-X-C chemokine receptor type 4 (CXCR4), which is implicated in various diseases including cancer and HIV infection. Research has indicated that modifications to the pyrrolo[2,3-b]pyridine structure can enhance selectivity and efficacy as CXCR4 modulators .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective properties. For instance, studies on related pyrrolidine derivatives have shown promise in protecting neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .

Synthetic Pathways

The synthesis of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves several key steps:

  • Formation of Pyrrole Derivatives : Initial reactions often involve the formation of pyrrole or pyridine scaffolds through cyclization reactions with appropriate precursors.
  • Alkylation Reactions : Alkylation with methyl esters or other alkylating agents can introduce the propanoate group, leading to the final structure.
  • Purification and Characterization : Following synthesis, compounds are purified using techniques such as column chromatography and characterized by NMR spectroscopy and mass spectrometry to confirm their structures .

Case Study 1: mTOR Inhibitors

A study published in Nature explored a series of mTOR inhibitors derived from this compound. The research demonstrated that specific modifications to the core structure significantly increased potency against mTOR while reducing off-target effects. This work lays a foundation for developing new cancer therapies that exploit mTOR pathways .

Case Study 2: CXCR4 Targeting

In another investigation, researchers synthesized various analogs based on this compound to assess their effects on CXCR4 modulation. Results indicated that certain derivatives not only inhibited CXCR4 activity but also showed enhanced bioavailability and reduced toxicity profiles compared to existing treatments .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include derivatives with modified ester groups, substituted side chains, or alternative ionization states. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate C11H13N3O2 219.24 Methyl ester, α-amino, pyrrolopyridine Reference compound
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate (CAS 170845-94-0) C12H15N3O2 233.27 Ethyl ester Longer alkyl chain; may increase lipophilicity and alter metabolic stability
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid dihydrochloride C10H12N3O2·2HCl 278.10 Carboxylic acid, dihydrochloride salt Enhanced water solubility due to ionization; pharmaceutical relevance
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 169030-84-6) C9H10N2O2 178.19 Acetate ester, no amino group Shorter side chain; lack of amino group reduces potential for hydrogen bonding
3-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS 1033202-89-9) C11H12N2O2 204.23 Carboxylic acid, 4-methyl substitution Methyl substitution on pyrrolopyridine alters electronic properties and steric interactions

Pharmacological Relevance

While direct pharmacological data for the methyl ester are unavailable, analogs like 7-azatryptophan () are studied for their role in modulating enzyme activity.

Research Findings and Gaps

  • Structural Insights : The ethyl ester variant () demonstrates how alkyl chain length modulates physicochemical properties, a critical factor in drug design.
  • Commercial Availability : The dihydrochloride salt () is marketed for research use, highlighting its utility as a stable intermediate.
  • Data Limitations : Key parameters such as melting point, boiling point, and specific bioactivity data for the methyl ester remain uncharacterized in the provided evidence.

Biological Activity

Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 159911-75-8

Research indicates that this compound acts primarily as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα and PI3Kβ isoforms. This inhibition plays a crucial role in cellular signaling pathways related to growth and proliferation, making it a candidate for cancer treatment:

  • Inhibition of Tumor Growth : Studies have shown that compounds within this class can significantly inhibit tumor cell proliferation through interference with the PI3K signaling pathway, which is often dysregulated in cancer cells .

Anticancer Properties

The compound has demonstrated notable antiproliferative effects against various cancer cell lines:

  • Selectivity : It exhibits high selectivity against certain leukemia cell lines with GI50 values in the nanomolar range. For example, some derivatives have shown GI50 values as low as 0.5 nM against Jurkat leukemia cells, while solid tumor cells required higher concentrations (0.4–1.4 μM) for similar effects .

Apoptosis Induction

The compound induces apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Flow cytometry studies have indicated that treatment with this compound results in G2/M phase arrest.
  • Mitochondrial Dysfunction : The induction of mitochondrial depolarization and generation of reactive oxygen species (ROS) has been observed, leading to the activation of caspases involved in the apoptotic pathway .

Study on Antiproliferative Activity

In a study evaluating various pyrroloquinoline derivatives, this compound was included among compounds that exhibited potent antiproliferative activity against human leukemia cell lines. The results highlighted its potential as a lead compound for further development in anticancer therapies .

In Vivo Efficacy

In vivo studies demonstrated that compounds similar to this compound could inhibit tumor growth significantly in animal models. For instance, a related compound showed an 83% reduction in tumor size in a syngeneic hepatocellular carcinoma model in Balb/c mice .

Summary of Findings

Activity Effect Concentration (GI50)
AntiproliferativeHigh selectivity against leukemia0.5–10 nM
Apoptosis InductionMitochondrial depolarizationN/A
Cell Cycle ArrestG2/M phase arrestN/A
In Vivo Tumor Growth InhibitionSignificant reduction in tumor size83% inhibition

Q & A

Basic: What are the standard synthetic routes for preparing methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate?

Methodological Answer:
The synthesis typically involves condensation or cyclization strategies. For example:

  • Cyclocondensation : Reacting a pyrrolopyridine precursor with a β-amino ester derivative under acidic or basic conditions. describes a related approach using N-methyl-pyrrole-2-carboxaldehyde and ethyl cyanoacetate to form a pyrrole derivative .
  • Protection-Deprotection : Amino groups may be protected (e.g., with Boc groups) during synthesis to avoid side reactions. Post-synthesis, deprotection is achieved via acidic hydrolysis (e.g., TFA) .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is commonly used to isolate the product .

Advanced: How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution. highlights regioselective bromination at the 5-position of 7-azaindole derivatives using NBS in DMF .
  • Catalytic Strategies : Transition-metal catalysts (e.g., Pd) enable selective cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids to modify the pyridine ring .
  • Steric Effects : Bulky substituents on the pyrrolo[2,3-b]pyridine ring can block undesired reaction sites .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For example, reports δ ~7.5 ppm for pyrrolopyridine protons and δ ~3.7 ppm for methyl ester groups .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to verify molecular weight (expected [M+H]⁺: ~237.1 Da) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in for related structures .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use chiral catalysts (e.g., L-proline) in asymmetric synthesis to induce stereoselectivity .
  • Chiral HPLC : Post-synthesis analysis with a chiral column (e.g., Chiralpak IA, 250 mm × 4.6 mm, 5 µm) and hexane/isopropanol mobile phase to separate enantiomers .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental CD spectra with computational predictions .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Kinase Inhibition Studies : Acts as a scaffold for kinase inhibitors (e.g., GSK-3β inhibitors). reports IC₅₀ values in the µM range for related azaindolylmaleimide derivatives .
  • Amino Acid Analogs : Functions as a 7-azatryptophan analog for studying protein folding or enzyme-substrate interactions .

Advanced: How do structural modifications impact biological activity in kinase assays?

Methodological Answer:
Modifications at key positions alter activity:

  • Pyridine Ring Substitution : Fluorine at the 6-position (e.g., 6-fluoro-pyridine) enhances binding to ATP pockets, as seen in .

  • Ester vs. Carboxylic Acid : Methyl ester improves cell permeability, while hydrolysis to the free acid enhances target engagement .

  • SAR Table :

    ModificationBiological Activity (IC₅₀)Reference
    3-Bromo substitution2.4 µM (GSK-3β)
    5-Chloro substitution4.3 µM (CDK2)

Basic: How can researchers address low yields in the final esterification step?

Methodological Answer:

  • Reagent Optimization : Use DCC/DMAP coupling for esterification instead of Fischer esterification to reduce side products .
  • Solvent Choice : Perform reactions in anhydrous THF or DMF to minimize hydrolysis .
  • Temperature Control : Maintain temperatures below 0°C during acid chloride formation to prevent decomposition .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Dynamic Exchange NMR : Identify tautomeric forms (e.g., NH tautomerism in pyrrolopyridine) by variable-temperature NMR .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify NMR signal assignment .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to related azaindoles) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from ester hydrolysis) with bicarbonate before disposal .

Advanced: How can computational modeling guide the design of derivatives with improved potency?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses in kinase active sites .
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

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